![molecular formula C9H6FN3 B2886276 2-(Cyanomethyl)-4-fluorobenzimidazole CAS No. 1341802-91-2](/img/structure/B2886276.png)
2-(Cyanomethyl)-4-fluorobenzimidazole
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Overview
Description
2-(Cyanomethyl)-4-fluorobenzimidazole is a chemical compound that contains a cyanomethyl group (N≡CCH2–), a type of nitrile group . The cyanomethyl group designates a cyanide (N≡C) and a methyl (CH3) group .
Synthesis Analysis
The synthesis of 2-(Cyanomethyl)-4-fluorobenzimidazole or similar compounds often involves various chemical reactions. For instance, a chemical synthesis method for 2-(cyanomethyl)thio acetyl chloride uses a 2-(cyanomethyl)thio acetic acid potassium salt and bis (trichloromethyl) carbonate as raw materials . The reaction takes place in an organic solvent for 8 to 16 hours under the condition of -5 to 60 DEG C .Scientific Research Applications
Fluorescent Sensing Application
An AIE molecule (TPEBZMZ) containing tetraphenylethylene (TPE) and benzimidazole fragments, which is synthesized from 2-cyanomethylbenzimidazole and 4-(1,2,2-tristyryl)benzaldehyde, shows obvious AIE and fluorescent sensing properties and exhibits force- and acid-induced discoloration phenomena .
Safety and Hazards
The safety data sheet of 2-(Cyanomethyl)benzimidazole mentions several hazards associated with this compound. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment should be used, dust formation should be avoided, and adequate ventilation should be ensured .
properties
IUPAC Name |
2-(4-fluoro-1H-benzimidazol-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGURHUDMIFIAAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyanomethyl)-4-fluorobenzimidazole |
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